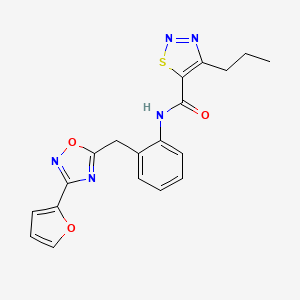

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and 1,2,3-thiadiazole moieties. The core structure includes a furan-2-yl-substituted oxadiazole linked via a methylene bridge to a phenyl ring, which is further functionalized with a propyl-substituted thiadiazole carboxamide.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-2-6-14-17(28-24-22-14)19(25)20-13-8-4-3-7-12(13)11-16-21-18(23-27-16)15-9-5-10-26-15/h3-5,7-10H,2,6,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEKPRBIZDDLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

The specific mode of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide It is known that furan-containing compounds, such as this one, interact with multiple receptors. This interaction can lead to various biological activities, depending on the specific compound and target.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may affect multiple pathways.

Result of Action

The molecular and cellular effects of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Furan derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have various effects at the molecular and cellular level.

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that combines multiple heterocyclic moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential pharmacological effects, and mechanisms of action.

Structural Characteristics

The compound features several key structural components:

- Furan ring : Known for its role in various biological activities.

- Oxadiazole ring : Associated with antimicrobial properties.

- Thiadiazole moiety : Often linked to anti-inflammatory and analgesic effects.

The molecular formula is , with a molecular weight of 339.3 g/mol. The presence of these rings suggests potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL in some cases .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

The proposed mechanisms for the biological activity of compounds like N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis in pathogens .

- Cell Membrane Disruption : The hydrophobic nature of the furan and thiadiazole rings may facilitate interaction with microbial cell membranes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against E. coli and S. aureus. The results indicated that modifications to the furan and thiadiazole components significantly enhanced antibacterial activity. The study concluded that structural optimization could lead to the development of potent antimicrobial agents .

Pharmacological Assessment

Another investigation focused on the pharmacological properties of thiadiazole derivatives demonstrated their anti-inflammatory effects in animal models. The study highlighted that these compounds reduced inflammation markers significantly compared to control groups .

Scientific Research Applications

Pharmacological Applications

The compound's structural characteristics suggest various pharmacological applications:

Antimicrobial Activity: Compounds containing oxadiazole and thiadiazole rings have shown promising antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth and may serve as potential antibiotics.

Anticancer Properties: There is growing evidence that compounds with oxadiazole moieties exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide with cancer-related enzymes could provide insights into its mechanism of action.

Anti-inflammatory Effects: Thiadiazole derivatives have been studied for their anti-inflammatory properties. The incorporation of both thiadiazole and oxadiazole in this compound could enhance its effectiveness against inflammatory diseases.

Biochemical Studies

The compound's ability to interact with various biological targets makes it suitable for biochemical studies:

Enzyme Inhibition: Research on similar compounds has demonstrated their potential to inhibit specific enzymes involved in disease pathways. Investigating the enzyme inhibition profile of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide could reveal its therapeutic potential.

Receptor Binding Studies: Understanding how this compound binds to receptors can elucidate its pharmacodynamics. Studies using radiolabeled versions of the compound may provide insights into its binding affinity and selectivity.

Synthetic Applications

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be achieved through various methods:

Microwave-Assisted Synthesis: This technique has been shown to enhance yields and reduce reaction times significantly compared to traditional methods.

Solvent-Free Conditions: Utilizing solvent-free conditions for synthesis not only improves the environmental footprint but also increases the efficiency of the reaction process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (CAS: 795294-27-8)

- Structural Similarities: Shares a furan-2-carboxamide backbone and a 1,2,4-thiadiazole ring. Both compounds utilize a phenyl linker (methylphenoxy vs. benzyl in the target compound).

- Key Differences: The comparator compound has a 2-oxopropyl substituent on the thiadiazole, whereas the target compound features a propyl group. The 4-methylphenoxy group replaces the oxadiazole-furan moiety in the target compound, reducing heterocyclic complexity and possibly diminishing target affinity .

N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

- Structural Similarities :

- Contains a 1,3,4-thiadiazole ring and a propyl substituent , similar to the target compound.

- Both compounds employ aromatic linkers (phenyl-pyrazole vs. phenyl-oxadiazole).

- The pyrazole-phenoxy system lacks the oxadiazole-furan motif, which may limit π-orbital interactions critical for binding to certain receptors .

L694247: 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine

- Structural Similarities :

- Shares the 1,2,4-oxadiazole core with a benzyl substituent.

- Both compounds target heterocyclic-driven interactions (e.g., serotonin receptors).

- The methylsulphonylamino group in L694247 enhances hydrophilicity, contrasting with the lipophilic propyl chain in the target molecule .

Research Implications

- Target Selectivity : The dual heterocyclic system in the target compound may offer improved selectivity for enzymes requiring dual π-stacking interactions (e.g., kinase inhibitors) compared to simpler analogs like CAS 795294-27-8 .

- Metabolic Stability : The propyl group could reduce oxidative metabolism relative to compounds with ketone or sulphonamide groups (e.g., L694247) .

- Synthetic Accessibility : The thiourea derivative () may face stability challenges under physiological conditions, whereas the carboxamide in the target compound is more robust .

Q & A

Q. What synthetic methodologies are reported for synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example:

- Cyclization in DMF : React intermediates (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with iodine and triethylamine in DMF, leading to sulfur cleavage and thiadiazole formation .

- POCl₃-mediated synthesis : Use POCl₃ under reflux (90°C, 3 hours) with N-phenylthiosemicarbazide derivatives, followed by pH adjustment for precipitation .

- Condensation and cyclization : Employ sodium azide and isocyanide intermediates for carboxamide formation, as seen in analogous triazole syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., Varian Mercury 400 MHz in DMSO-d₆) to confirm structural integrity and substituent positions .

- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using silica gel plates (e.g., Merck Silica Gel 60 F₂₅₄) .

- Melting point determination : Validate purity via uncorrected capillary tube measurements .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve reaction yield?

- Methodological Answer :

- Solvent selection : Compare acetonitrile (fast reaction, 1–3 minutes) vs. DMF (enhanced cyclization efficiency) .

- Catalyst optimization : Test iodine concentrations (0.5–1.0 eq) and alternative catalysts (e.g., Lewis acids) to reduce sulfur byproduct formation .

- Reaction time : Extend reflux duration (e.g., 3–6 hours) for incomplete cyclization cases .

Q. What biological activities are reported for structurally related thiadiazole and oxadiazole derivatives?

- Methodological Answer :

- Anticancer activity : Thiazole derivatives with 2,5-dimethylfuran substituents show cytotoxic effects in vitro (IC₅₀ < 10 µM) .

- Antimicrobial activity : Thiadiazoles with phenylamino groups exhibit pH-dependent antibacterial activity (e.g., against S. aureus) .

- Structure-activity relationship (SAR) : Methoxy groups on phenyl rings enhance bioactivity by modulating electron density and binding affinity .

Q. How do substituents on the furan and oxadiazole moieties influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Furan’s role : The electron-rich furan-2-yl group may enhance π-π stacking with biological targets, improving binding .

- Oxadiazole effects : The 1,2,4-oxadiazole core increases metabolic stability and hydrogen-bonding capacity, critical for pharmacokinetics .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole to study effects on cytotoxicity .

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa) and incubation times to identify context-dependent effects .

- Purity validation : Use HPLC to confirm compound integrity (>95% purity) and rule out impurities as confounding factors .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.